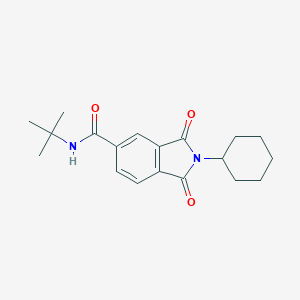
N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it an attractive target for drug development.
Mecanismo De Acción
Compound 1 inhibits the protein-protein interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This binding disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to have biochemical and physiological effects in various systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has also been found to be selective for MDM2 and does not inhibit other proteins in the cell. However, N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. Another direction is to investigate the potential of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 as a therapeutic agent for cancer and inflammatory diseases. Further research is also needed to understand the long-term effects of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 on the body and to identify any potential side effects. Finally, future research could focus on developing analogs of N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1 with improved pharmacokinetic properties and selectivity for MDM2.
Métodos De Síntesis
Compound 1 can be synthesized using a multistep synthetic route. The synthesis starts with the reaction of cyclohexanone with tert-butylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride. The amine is then reacted with phthalic anhydride to form the isoindolinecarboxamide. The final step involves the cyclization of the isoindolinecarboxamide to form N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has shown potential in various scientific research applications. It has been found to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a target for cancer therapy. Compound 1 has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.
Propiedades
Nombre del producto |
N-(tert-butyl)-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-tert-butyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)20-16(22)12-9-10-14-15(11-12)18(24)21(17(14)23)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22) |
Clave InChI |
IPAPZIWIADYHQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)

![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)